1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO It is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of 2-amino-5-(chloromethyl)benzene followed by the introduction of the chloropropanone group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropropanone moiety can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl and chloropropanone groups can participate in covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-5-(methyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-5-(hydroxymethyl)phenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both chloromethyl and chloropropanone groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5,13H2,1H3 |
InChI Key |
BUELFBXVXWDKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)N)Cl |
Origin of Product |
United States |
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